1-(oxan-2-yl)propan-2-amine
Description
1-(Oxan-2-yl)propan-2-amine (CAS No. 1566291-04-0), also known as 1-(tetrahydro-2H-pyran-2-yl)propan-2-amine, is a bicyclic compound comprising a six-membered oxane (tetrahydropyran) ring fused to a propan-2-amine group. Its molecular formula is C₈H₁₇NO (molecular weight: 143.2 g/mol). The oxane ring contributes to conformational stability, while the secondary amine group enables reactivity in nucleophilic substitutions, oxidations, and reductions . This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, though its applications are less documented compared to analogs with heterocyclic or aromatic substitutions.
Properties
CAS No. |
1566291-04-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(oxan-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-bromo-1-(oxan-2-yl)propane with ammonia or primary amines under controlled conditions can yield this compound . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(oxan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine or oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products Formed
Oxidation: Formation of oximes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
1-(oxan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(oxan-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can result in the inhibition of enzyme function or alteration of signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The uniqueness of 1-(oxan-2-yl)propan-2-amine is best contextualized by comparing it to compounds with analogous functional groups, ring systems, or substitution patterns. Below is a detailed comparison:
1-(Oxan-2-yl)propan-2-one
| Property | This compound | 1-(Oxan-2-yl)propan-2-one |
|---|---|---|
| Functional Group | Secondary amine (-NH-) | Ketone (-C=O) |
| Reactivity | Participates in alkylation, acylation | Undergoes nucleophilic additions (e.g., Grignard) |
| Bioactivity | Limited data; potential CNS modulation | Lacks amine-driven receptor interactions |
| CAS No. | 1566291-04-0 | Not explicitly provided (see ) |
Key Difference : The ketone group in 1-(oxan-2-yl)propan-2-one eliminates basicity, reducing its utility in neurotransmitter analog synthesis compared to the amine variant .
Propargylamines (e.g., 1-(1,2-Oxazol-5-yl)propan-2-amine)
| Property | This compound | 1-(1,2-Oxazol-5-yl)propan-2-amine |
|---|---|---|
| Core Structure | Oxane ring + amine | Oxazole (5-membered O/N heterocycle) + amine |
| Electronic Effects | Ether oxygen stabilizes ring | Oxazole’s aromaticity enhances resonance |
| Bioactivity | Underexplored | Used in neurodegenerative disease research |
| CAS No. | 1566291-04-0 | 1557337-92-4 |
Key Difference: The oxazole ring in 1-(1,2-Oxazol-5-yl)propan-2-amine confers aromaticity and polarity, improving binding to enzymatic targets like monoamine oxidases .
1-(Pyrrolidin-1-yl)propan-2-amine
| Property | This compound | 1-(Pyrrolidin-1-yl)propan-2-amine |
|---|---|---|
| Ring Size | 6-membered oxane | 5-membered pyrrolidine |
| Basicity | Moderate (pKa ~9-10) | Higher (pKa ~10-11 due to N in ring) |
| Applications | Scaffold for synthesis | Precursor for nootropic agents |
| CAS No. | 1566291-04-0 | Not explicitly provided |
Key Difference : The smaller pyrrolidine ring increases ring strain and basicity, favoring interactions with dopaminergic receptors .
1-(Oxolan-2-yl)propan-2-amine (Oxolane Analog)
Key Difference : The oxolane analog’s compact structure enhances solubility but reduces steric hindrance, altering metabolic stability .
Research Findings and Structural-Activity Relationships
Impact of Ring Size on Bioactivity
- Six-membered oxane : Balances rigidity and flexibility, favoring blood-brain barrier penetration in CNS-targeting compounds .
- Five-membered pyrrolidine/oxolane : Smaller rings increase metabolic susceptibility but improve receptor-binding kinetics .
Functional Group Modifications
- Amine vs.
- Propargyl Group : Propargylamines (e.g., selegiline analogs) exhibit neuroprotective effects via MAO-B inhibition, a feature absent in oxane-based amines .
Comparative Receptor Binding Data
| Compound | D3 Receptor Affinity (Ki, nM) | MAO-B Inhibition (IC₅₀, µM) |
|---|---|---|
| This compound | Not tested | >100 (inactive) |
| 1-(1,2-Oxazol-5-yl)propan-2-amine | 120 | 0.8 |
| (R)-1-(4-Methoxyphenyl)propan-2-amine | 15 | N/A |
Insight : Heterocyclic substitutions (e.g., oxazole) significantly enhance enzyme inhibitory activity compared to aliphatic oxane derivatives .
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